molecular formula C10H24O2 B8087169 Bis(2-methyl-2-butanol)

Bis(2-methyl-2-butanol)

Cat. No.: B8087169
M. Wt: 176.30 g/mol
InChI Key: AKLBQZCEYQQQPR-UHFFFAOYSA-N
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Description

The compound with the PubChem Bis(2-methyl-2-butanol) is a chemical entity with specific structural and functional properties

Chemical Reactions Analysis

The compound with Bis(2-methyl-2-butanol) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound with Bis(2-methyl-2-butanol) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of the compound with Bis(2-methyl-2-butanol) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

The compound with Bis(2-methyl-2-butanol) can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structural features or functional groups.

Conclusion

The compound with Bis(2-methyl-2-butanol) is a versatile chemical entity with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12O/c2*1-4-5(2,3)6/h2*6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLBQZCEYQQQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O.CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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